Thiobis(dichloromethane)

Description

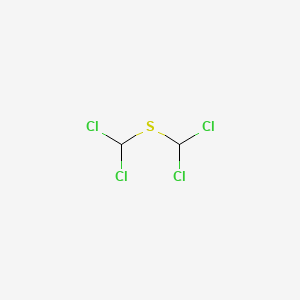

Thiobis(dichloromethane) (hypothetical structure: S(CH₂Cl)₂) is a sulfur-bridged compound derived from dichloromethane (CH₂Cl₂), a widely used solvent in chemical extractions and synthesis. These analogs share functional similarities, such as sulfur-mediated reactivity and applications in polymer chemistry or bioactive agent synthesis.

Properties

CAS No. |

51174-93-7 |

|---|---|

Molecular Formula |

C2H2Cl4S |

Molecular Weight |

199.9 g/mol |

IUPAC Name |

dichloro(dichloromethylsulfanyl)methane |

InChI |

InChI=1S/C2H2Cl4S/c3-1(4)7-2(5)6/h1-2H |

InChI Key |

IIACAQOZFSAAAK-UHFFFAOYSA-N |

Canonical SMILES |

C(SC(Cl)Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiobis(dichloromethane) can be synthesized through the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride. This reaction yields 5,5’-Thiobis(3-bromoisothiazole-4-carbonitrile) as a product . The reaction conditions typically involve mild temperatures and controlled addition of reagents to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for thiobis(dichloromethane) are not extensively documented in the literature. similar compounds are often produced using large-scale batch reactors where precise control of temperature, pressure, and reagent addition is maintained to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Thiobis(dichloromethane) undergoes various types of chemical reactions, including:

Oxidation: The sulfur atom in thiobis(dichloromethane) can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into simpler sulfur-containing molecules.

Substitution: The chlorine atoms in thiobis(dichloromethane) can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiobis(dichloromethane) derivatives .

Scientific Research Applications

Thiobis(dichloromethane) has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.

Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Some derivatives of thiobis(dichloromethane) are investigated for their potential use in drug delivery systems.

Industry: It is used in the production of polymers and other materials that require sulfur-containing intermediates

Mechanism of Action

The mechanism of action of thiobis(dichloromethane) involves its reactivity with various biological and chemical targets. The sulfur atom in the compound can form bonds with other molecules, leading to the formation of new chemical structures. This reactivity is exploited in various applications, such as drug design and material synthesis .

Comparison with Similar Compounds

Research Findings and Gaps

- Synthesis : Thiobis compounds like 4,4'-thiobis(chlorophenylglyoxime) are synthesized via Friedel-Crafts reactions (), suggesting pathways for Thiobis(dichloromethane) synthesis using AlCl₃ catalysis .

- Bioactivity : Sulfur bridges in plant extracts (e.g., tannins in O. basilicum) correlate with insecticidal effects . Thiobis(dichloromethane) might amplify such effects but requires toxicity profiling.

- Limitations: No direct data on Thiobis(dichloromethane) exists in the evidence. Future studies should explore its stability, reactivity, and environmental impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.